3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
YVBLRUXITZYUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione
The synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves several key steps:
Starting Materials : The synthesis often begins with amino acids or their derivatives, which are converted into hydantoins through cyclization reactions.
Cyclization Process : One common method involves the use of hypervalent iodine reagents to facilitate the formation of hydantoins from amino acids. This approach can be adapted for synthesizing 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione by incorporating cyclopropyl and isopropyl substituents during the reaction sequence.
Functionalization : The introduction of cyclopropyl and isopropyl groups can be achieved through alkylation reactions. These steps require careful control of reaction conditions to ensure the desired stereochemistry and yield.
Detailed Synthesis Protocol
A detailed synthesis protocol for 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione might involve the following steps:
Step 1: Preparation of Cyclopropylamine Derivative
- React an appropriate amino acid with cyclopropane carboxylic acid or its derivatives to form a cyclopropyl-substituted intermediate.
Step 2: Formation of Hydantoin Ring
- Use hypervalent iodine reagents to cyclize the intermediate into a hydantoin structure.
Step 3: Introduction of Isopropyl Group
- Perform an alkylation reaction using isopropyl halides or their equivalents to introduce the isopropyl substituent.
Monitoring and Purification
The progress of these reactions is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification can be achieved through recrystallization or column chromatography.
Research Outcomes and Applications
Studies on 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione indicate potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents and other therapeutic drugs. The structural modifications of imidazolidine derivatives significantly influence their biological activity, making them versatile candidates for drug development.
Data Tables
Table 1: Physical Properties of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| Solubility | Moderate in organic solvents |
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hypervalent Iodine | 75-80 | 95-98 |
| Traditional Alkylation | 60-65 | 90-92 |
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .
Scientific Research Applications
3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Imidazolidine-2,4-dione Derivatives: 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione: Features a cyclopropyl group (small, strained ring) and an isopropyl group. The cyclopropyl substituent may improve metabolic stability and reduce steric hindrance compared to aromatic substituents . IM-7 (3-phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione): Contains phenyl and 4-isopropylphenyl groups. IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione): Ethylphenyl substituent enhances lipophilicity, with reported antinociceptive effects in CNS studies .
- Thiazolidine-2,4-dione Derivatives: 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: Incorporates a sulfur atom in the heterocycle and a methoxybenzylidene group.
- Pyran-2,4-dione Derivatives: C2-Symmetrical Bis-(β-enamino-pyran-2,4-dione): Features a six-membered pyran-dione core with β-enamino substituents. Polar interactions (O···H, H···C) dominate crystal packing, influencing solubility and stability .
Substituent Effects
Physicochemical and Electronic Properties
- Polarity : Pyran-dione derivatives (e.g., compound 2a ) exhibit higher dipole moments (8.5 D) than imidazolidine-diones, influencing solubility and membrane permeability .
- Crystal Packing : Imidazolidine-diones show H···H and O···H interactions, while thiazolidine-diones prioritize π-π stacking due to aromatic substituents .
Biological Activity
3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, also referred to as (S)-3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione, is a cyclic compound with promising biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 182.22 g/mol. Its structure features a five-membered imidazolidine ring with two carbonyl groups located at positions 2 and 4, which are critical for its biological reactivity and activity.
Research indicates that 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione acts primarily as an enzyme inhibitor . It binds to specific molecular targets such as enzymes involved in inflammatory pathways and cancer progression. The binding affinity of this compound to various enzymes suggests it can modulate several biochemical pathways, leading to potential therapeutic effects in conditions like cancer and inflammation.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes:
- Cyclooxygenase (COX) : It has shown potential as a COX inhibitor, which is significant for anti-inflammatory applications .
- Enzymes in Cancer Pathways : Preliminary studies suggest that it may inhibit enzymes that play roles in tumor growth and metastasis.
Anticancer Potential
3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies highlight that modifications in the compound can enhance its biological activity against cancer cells .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Isopropylimidazolidine-2,4-dione | 16935-34-5 | 0.92 | Lacks cyclopropyl group; simpler structure |
| 5-Cyclopropylimidazolidine-2,4-dione | 16935-34-6 | 0.98 | Similar cyclic structure but without isopropyl group |
| 1,3-Diazaspiro[4.6]undecane-2,4-dione | 70716-4 | 0.98 | Different biological activity profile |
The unique cyclopropyl and isopropyl substitutions on the imidazolidine core confer distinct biological activities compared to these analogs.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione effectively inhibited COX enzymes in vitro, leading to reduced inflammation markers in experimental models .
- Anticancer Activity : In cell line assays, the compound exhibited significant cytotoxicity against RKO colorectal cancer cells with an IC50 value indicative of potent activity . Further SAR analyses suggested that structural modifications could enhance its efficacy against other cancer types.
- Mechanistic Insights : Binding studies revealed that the compound interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory effects .
Q & A
Q. What are the established synthetic routes for 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, and how are key intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropylamine and isopropyl-substituted precursors undergo nucleophilic substitution or condensation under controlled pH and temperature. Key intermediates, such as thiazolidinone derivatives, are characterized using single-crystal X-ray diffraction (SC-XRD) and ¹H/¹³C NMR to confirm stereochemistry and purity . Reaction yields (e.g., 71% for analogous compounds) and solvent systems (e.g., ethanol, acetonitrile) are critical parameters .
Q. How is the structural conformation of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione validated experimentally?
Structural validation combines SC-XRD for crystallographic data (e.g., bond angles, torsion angles) and spectroscopic techniques (NMR, LC-MS). For instance, SC-XRD data for similar compounds reveal planar imidazolidine-dione cores and cyclopropyl ring distortions, while NMR spectra resolve substituent environments (e.g., methoxy groups at δ 3.8 ppm) .
Q. What are the primary reactivity patterns of the imidazolidine-2,4-dione scaffold in this compound?
The scaffold exhibits nucleophilic substitution at C-5, oxidation/reduction at the dione moiety, and cycloaddition with electrophiles. For example, the isopropyl group enhances steric hindrance, directing reactivity toward less hindered positions. Computational studies (e.g., DFT) predict electrophilic attack sites, validated via kinetic experiments .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione?
Factorial design reduces experimental variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For analogous compounds, a 2³ factorial design revealed that reaction temperature (60–80°C) and pH (7.5–9.0) significantly impact yield and purity. Response surface methodology (RSM) further refines these parameters .
Q. What computational strategies improve reaction design for derivatives of this compound?
Quantum chemical reaction path searches (e.g., using GRRM or AFIR methods) model transition states and intermediates. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize synthetic routes. Machine learning (ML) models trained on reaction databases predict feasible substituent combinations .
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?
Discrepancies (e.g., unexpected NMR shifts vs. SC-XRD data) require multimodal validation :
Q. What reactor design considerations apply to scaling up synthesis while maintaining enantiomeric purity?
Continuous-flow reactors minimize side reactions by controlling residence time and mixing efficiency. Membrane separation technologies (e.g., chiral resolution membranes) preserve enantiomeric excess (>99% ee) during workup. Computational fluid dynamics (CFD) simulations optimize flow rates and temperature gradients .
Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
- Ventilated enclosures for volatile reagents (e.g., cyclopropylamine).
- Real-time gas monitoring for toxic byproducts (e.g., hydrogen cyanide).
- 100% safety compliance via pre-lab exams and adherence to institutional chemical hygiene plans .
Q. How can structural modifications enhance the bioactivity of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione derivatives?
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Accelerated stability testing (40°C/75% RH) reveals hydrolysis susceptibility at the dione moiety under acidic conditions (pH < 4). Degradation products are identified via HPLC-MS , guiding buffer selection (e.g., phosphate buffers at pH 7.4) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
